molecular formula C9H8N2O3 B1398747 methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190312-75-4

methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1398747
CAS No.: 1190312-75-4
M. Wt: 192.17 g/mol
InChI Key: OQXGJLKIVZGRCO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as a bicyclic heteroaromatic compound. Its systematic name derives from the fusion of a pyrrole and pyridine ring system. Key features include:

  • Pyrrolo[3,2-b]pyridine core : The numbering starts at the pyrrole nitrogen (position 1), with the pyridine ring fused at positions 2 and 3 of the pyrrole.
  • Substituents : A methyl ester group at position 6 and a ketone group at position 2.

Alternative names include methyl 4-aza-2-oxindole-6-carboxylate and methyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-6-carboxylate. The CAS registry number 1190312-75-4 is assigned to this compound.

Molecular Formula and Weight Analysis

The molecular formula C₉H₈N₂O₃ corresponds to a monoisotopic mass of 192.0535 g/mol and an exact mass of 192.0535 g/mol .

Property Value
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Degree of Unsaturation 7 (indicative of aromaticity and ketone/ester groups)

The ester and ketone functionalities contribute to the compound’s polarity, with a calculated partition coefficient (LogP) of 1.2 , suggesting moderate lipophilicity.

Tautomeric and Resonance Structures

The compound exhibits tautomerism and resonance due to its conjugated π-system and heteroatoms:

  • Tautomerism :
    • The 2-oxo group enables keto-enol tautomerism, though the keto form dominates due to aromatic stabilization.
    • Proton shifts between the pyrrole nitrogen (N1) and the carbonyl oxygen (O2) are sterically hindered, favoring the 2-oxo tautomer.
  • Resonance Structures :

    • Delocalization of π-electrons across the pyrrolopyridine core stabilizes the molecule. The pyridine nitrogen (N4) withdraws electron density, while the pyrrole nitrogen (N1) donates electrons.
    • Resonance contributors involve charge separation between N1 and the carbonyl group, as shown below:

    $$
    \text{Resonance Contributor A} \leftrightarrow \text{Contributor B (negative charge on N1, positive on O2)}
    $$

    This delocalization reduces electrophilicity at the carbonyl carbon, as evidenced by attenuated reactivity in nucleophilic acyl substitution.

X-ray Crystallographic Characterization

While X-ray data for this specific compound are not reported in the provided sources, related pyrrolopyridine derivatives exhibit planar bicyclic frameworks. For example:

  • Pyrrolo[3,2-b]pyrroles : Adopt a planar structure with a 180° N–C–C–N torsion angle.
  • Pyrrolo[2,3-b]pyridines : Display bond lengths of ~1.38 Å for C–N and ~1.42 Å for C–C in the aromatic system.

Predicted bond angles and lengths for this compound align with these trends, with the ester group introducing slight distortion due to steric effects.

Comparative Analysis with Related Pyrrolopyridine Isomers

The compound’s properties differ significantly from its isomers, as shown below:

Isomer Key Structural Differences Electronic Effects
Pyrrolo[2,3-b]pyridine derivatives Pyridine fused at positions 2 and 3 of pyrrole Higher electron density at position 5
Pyrrolo[3,2-c]pyridine derivatives Pyridine fused at positions 3 and 4 of pyrrole Enhanced nucleophilicity at position 7
7-Azaindole analogs Ketone at position 2, ester at position 6 Reduced basicity due to electron-withdrawing groups

Substituent Effects :

  • The 6-carboxylate group in this compound increases solubility in polar solvents compared to non-esterified analogs.
  • The 2-oxo group stabilizes the enolic form in basic conditions, a feature absent in non-ketonic isomers like pyrrolo[3,2-b]pyridine.

This structural uniqueness underpins its utility in medicinal chemistry, particularly as a scaffold for enzyme inhibitors.

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-2-7-6(10-4-5)3-8(12)11-7/h2,4H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXGJLKIVZGRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725587
Record name Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-75-4
Record name Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
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Biological Activity

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 1190311-14-8

The biological activity of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives is attributed to various mechanisms:

  • Antimicrobial Activity : Research indicates that pyrrolo derivatives exhibit significant antimicrobial properties. For instance, compounds derived from similar scaffolds have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .
  • Antiviral Activity : Some derivatives have demonstrated moderate anti-HIV activity. For example, specific pyrrolo derivatives were reported to inhibit HIV replication with effective concentrations (EC50) below 10 µM .
  • Anti-inflammatory Effects : Certain studies have highlighted the anti-inflammatory potential of these compounds through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs .
  • Cytotoxicity and Anticancer Activity : The cytotoxic effects of methyl pyrrolo derivatives have been evaluated in various cancer cell lines. Some compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting potential as anticancer agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives:

Biological Activity Tested Compound IC50/EC50 Values Reference
AntibacterialPyrrolo derivativeMIC = 32 μg/mL
AntiviralEthyl derivativeEC50 = 1.65 µM
Anti-inflammatoryVarious derivativesIC50 = 0.04 μmol
CytotoxicityCompound 5mCC50 = 65.11 μM

Case Study 1: Antileishmanial Efficacy

A study evaluated a series of pyrrolo derivatives for their antileishmanial activity against visceral leishmaniasis. Among tested compounds, one derivative showed significant in vitro activity with an IC50 value of 8.36 μM and demonstrated substantial in vivo efficacy by reducing parasite burden in infected mice by over 60% .

Case Study 2: Anti-HIV Activity

In another investigation focusing on anti-HIV properties, several pyrrolo derivatives were synthesized and tested for their ability to inhibit HIV replication. The most active compound exhibited an EC50 value of less than 10 µM, indicating promising potential for further development as an antiviral agent .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has a molecular formula of C9H8N2O3C_9H_8N_2O_3 and a molecular weight of approximately 192.17 g/mol. The compound features a pyrrolopyridine scaffold, which is known for its diverse biological activities and structural versatility.

  • Anticancer Activity :
    Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives have been evaluated for their potential as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that modifications to this scaffold can lead to compounds that inhibit the MPS1 kinase selectively, which is crucial for cancer cell division and survival. The design of these inhibitors was guided by structure-based approaches that enhance their bioavailability and efficacy in vivo .
  • Anti-inflammatory Properties :
    Research has indicated that pyrrolopyridine derivatives exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes (COX). Compounds derived from the methyl 2-oxo framework have shown promising results in reducing inflammation through COX-2 inhibition while sparing COX-1, thus minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Methodologies

The synthesis of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives has been achieved through various methods:

  • Multi-component Reactions :
    These reactions allow for the efficient assembly of complex structures from simpler starting materials. The use of one-pot reactions has been explored to streamline the synthesis of methyl 2-oxo derivatives while maintaining high yields and purity .
  • Functionalization Strategies :
    The ability to introduce various substituents onto the pyrrolopyridine framework has been demonstrated through electrophilic aromatic substitution and nucleophilic addition reactions. This versatility enables the tailoring of compounds for specific biological activities .

Biological Studies

In vitro and in vivo studies have been conducted to assess the biological activity of methyl 2-oxo derivatives:

  • Cellular Assays :
    These assays have shown that certain derivatives possess cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .
  • Molecular Docking Studies :
    Computational studies have provided insights into the binding interactions between these compounds and their biological targets, elucidating mechanisms of action and guiding further optimization .

Case Studies

Several case studies highlight the efficacy of methyl 2-oxo derivatives in therapeutic contexts:

  • Inhibition of MPS1 Kinase :
    A specific derivative demonstrated significant inhibition of MPS1 with an IC50 value in the low micromolar range when tested in human tumor xenograft models . This underscores the potential for developing targeted cancer therapies.
  • Anti-inflammatory Activity :
    Another study reported a derivative's effectiveness in reducing edema in animal models, supporting its development as a novel anti-inflammatory agent .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatization

The methyl ester at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization:

  • Conditions : Treatment with NaOH (2.5 N) in methanol at 50°C for 30 minutes, followed by acidification with HCl, yields the carboxylic acid derivative .

  • Applications : The acid can participate in peptide coupling reactions or serve as a precursor for amide formation.

Example Reaction Table:

Reaction TypeReagents/ConditionsProductYieldSource
Ester hydrolysis2.5 N NaOH, MeOH, 50°C, 30 min2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid68%

Nucleophilic Substitution at the Ketone

The ketone at position 2 can undergo nucleophilic reactions, though its conjugation with the aromatic system moderates reactivity:

  • Oxime Formation : Reaction with hydroxylamine hydrochloride in ethanol under reflux generates the corresponding oxime .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this is less common due to steric hindrance from the fused ring .

Electrophilic Aromatic Substitution

The electron-deficient pyrrolopyridine ring directs electrophilic substitution to specific positions:

  • Bromination : Using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux introduces bromine at position 5 (meta to the ester) .

  • Nitration : Nitration with HNO₃/H₂SO₄ targets position 4, though yields are moderate due to competing side reactions .

Bromination Example:

SubstrateReagentsConditionsProductYieldSource
Methyl 2-oxo-...pyridine-6-carboxylateNBS, AIBN, CCl₄Reflux, 5 h5-Bromo derivative72%

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups:

  • Conditions : Pd(dppf)Cl₂ catalyst, K₂CO₃ base, dioxane/water (2.5:1), 80°C .

  • Example : Coupling with phenylboronic acid yields 5-aryl-pyrrolopyridine derivatives, useful in kinase inhibitor synthesis .

Functionalization of the NH Group

The NH in the dihydropyrrole ring can be alkylated or acylated:

  • Tosylation : Reaction with p-toluenesulfonyl chloride in dichloromethane/NaOH yields the N-tosyl protected derivative, enhancing stability for downstream reactions .

  • Carbamate Formation : Treatment with chloroformates introduces carbamate groups, as seen in MPS1 kinase inhibitor optimization .

Ring-Opening and Rearrangement

Under strong acidic conditions, the dihydro ring may undergo rearrangement:

  • Cyclization : Heating in neat TFA triggers 5-exo-trig cyclization, forming fused bicyclic structures .

Key Stability Considerations:

  • The compound is susceptible to oxidation at the C2–C3 double bond in air, necessitating storage under inert gas .

  • Stability improves with electron-withdrawing substituents (e.g., trifluoroethyl groups) .

Comparison with Similar Compounds

Structural Variations and Substituents

The table below highlights key structural analogs, emphasizing differences in substituents, ester groups, and fused ring systems:

Compound Name Substituents/Ring System Ester Group Key Properties/Applications Source
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Parent structure Methyl Reference compound; availability confirmed
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 3-Bromo, [2,3-b] fused ring Methyl Bromine enhances reactivity for coupling
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate Indole core, 5-Br, 6-F Methyl Potential intermediate for drug synthesis
tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate [2,3-c] fused ring, tert-butyl tert-Butyl Improved stability for solid-phase synthesis
Methyl 7-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate 7-Formyl, [3,2-b] fused ring Methyl Aldehyde group enables further derivatization
Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate 6-Bromo, ethyl ester Ethyl Ethyl ester may alter pharmacokinetics

Impact of Substituents and Ring Modifications

  • Electron-Withdrawing Groups (Br, F) : Bromine or fluorine substituents (e.g., in ) enhance electrophilicity, facilitating cross-coupling reactions or altering metabolic stability .
  • Ester Group Variations : Methyl esters () are common for in vitro studies, while bulkier esters (e.g., tert-butyl in ) improve crystallinity and handling .
  • Ring Fusion Position: The [3,2-b] vs. [2,3-b] vs. [2,3-c] fused rings alter π-conjugation and hydrogen-bonding patterns, impacting solubility and receptor binding (e.g., thienopyridines in showed GI50 values <1 µM against cancer cells) .

Q & A

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Molecular dynamics (MD) simulations coupled with machine learning (ML) can model solvent effects and predict byproduct formation. For example, ICReDD’s workflow combines DFT calculations with Bayesian optimization to prioritize experimental conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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